molecular formula C17H14O5 B2750225 (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 210360-63-7

(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No. B2750225
CAS RN: 210360-63-7
M. Wt: 298.294
InChI Key: SUKDSSOVVTVBDK-UHFFFAOYSA-N
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Description

(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, commonly known as 2,4-DMBF, is a naturally occurring benzofuran derivative found in a variety of plants and fungi. It is a valuable chemical for scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Synthetic Studies of Sesamol Derivatives : This study focused on the synthesis of sesamol derivatives, which are structurally related to the compound of interest. Sesamol derivatives, such as 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, were synthesized through dehydration and catalytic hydrogenation processes, illustrating the versatility of benzofuran derivatives in organic synthesis (Fukui, Nakayama, & Tanaka, 1969).

  • Nano-Structured Ceria Recovery : Benzoxazine dimers, related to the query compound, have been used as novel ligands for rare earth metal ions, demonstrating the compound's potential in the synthesis of nano-materials. This study outlines a method for recovering nano-structured ceria (CeO2) from cerium(III)-benzoxazine dimer complexes, suggesting applications in material science and catalysis (Veranitisagul et al., 2011).

  • Lignan, Benzofuran, and Sesquiterpene Derivatives : Research on the roots of Leontopodium alpinum and L. leontopodioides led to the isolation of new compounds, including a benzofuran derivative. These findings highlight the natural occurrence and diversity of benzofuran compounds, with potential implications for developing new pharmaceuticals or bioactive materials (Dobner et al., 2003).

  • Palladium-Catalyzed Synthesis : A study on the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols used formic acid as the CO source. This method provides a novel route for synthesizing benzofuran derivatives, underscoring the compound's relevance in organic synthesis and potential pharmacological applications (Li et al., 2017).

Applications in Material Science and Chemistry

  • Corrosion Inhibitors : Schiff bases, including structures similar to the compound of interest, have been explored as corrosion inhibitors for mild steel in acidic environments. This research demonstrates the compound's potential utility in industrial applications, offering insights into designing more efficient corrosion inhibitors (Jamil et al., 2018).

  • Antioxidant Activity : The synthesis of benzofuran derivatives via Strecker reaction and their antioxidant activity study showcases the potential health and pharmaceutical applications of these compounds. This area of research suggests that benzofuran derivatives, related to the query compound, could serve as leads for the development of new antioxidant agents (Ezzatzadeh & Hossaini, 2018).

properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-12-5-3-10(14(9-12)21-2)7-16-17(19)13-6-4-11(18)8-15(13)22-16/h3-9,18H,1-2H3/b16-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKDSSOVVTVBDK-APSNUPSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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